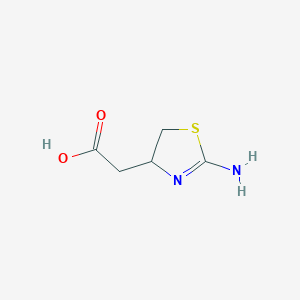
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Cat. No. B3039405
Key on ui cas rn:
103541-11-3
M. Wt: 160.2 g/mol
InChI Key: ANCWBXJZUCHVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04582907
Procedure details


A solution of 1.965 g. (0.010 mole) 2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride in 150 ml. water is titurated with an equimolar amount of 1.0N sodium hydroxide solution. The resulting mixture is stirred with cooling at 5° C. for two hours then filtered. The sodium salt is washed with cold water, ethanol and dried.
Name
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
Quantity
0.01 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1.[OH-].[Na+]>O>[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1SCC(N1)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The sodium salt is washed with cold water, ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1SCC(N1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
